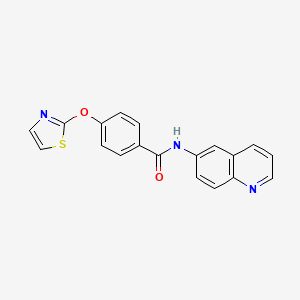
N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties, including its mechanism of action, biochemical and physiological effects, and potential future directions.
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Activity
- Discovery and Anticancer Properties : The synthesis of N-(benzo[d]thiazol-2-yl)-2-hydroxyquinoline-4-carboxamides demonstrated significant anticancer activity across various cancer cell lines. These compounds were evaluated for their effects on prostate, breast, colon, and liver cancer cell lines, showing promising results due to their ability to inhibit human germ cell alkaline phosphatase, a known marker for prostate cancer development. The high yield of these compounds and their effectiveness in pre-clinical studies highlight their potential as anticancer agents (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antimicrobial Applications
- Quinoline Derivatives and Antimicrobial Activity : The preparation of quinoline derivatives containing an azole nucleus has shown good to moderate antimicrobial activity against a variety of microorganisms. This research provides insight into the potential use of quinoline derivatives as antimicrobial agents, highlighting the versatility of quinoline-based compounds in addressing bacterial infections (Özyanik, Demirci, Bektaş, & Demirbas, 2012).
Antitumor and Antiviral Activities
- Antitumor Quinazolinones : Water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, were synthesized to improve solubility and in vivo evaluation. These compounds exhibited up to 6-fold more cytotoxicity than CB30865 and retained unique biochemical characteristics, such as a delayed, non-phase specific, cell-cycle arrest, suggesting a potential for antitumor applications (Bavetsias et al., 2002).
Propiedades
IUPAC Name |
N-quinolin-6-yl-4-(1,3-thiazol-2-yloxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O2S/c23-18(22-15-5-8-17-14(12-15)2-1-9-20-17)13-3-6-16(7-4-13)24-19-21-10-11-25-19/h1-12H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJTKPYBXNYCVPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(quinolin-6-yl)-4-(thiazol-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

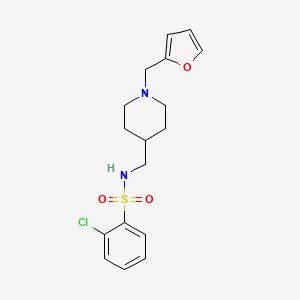


![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylnicotinamide](/img/structure/B2460855.png)

![2-[1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidin-4-yl]acetamide](/img/structure/B2460857.png)
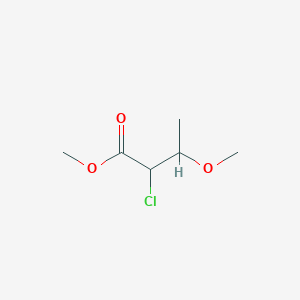
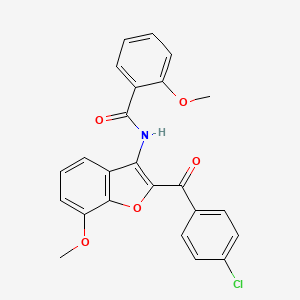
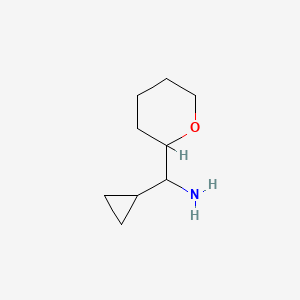
![11-[2-(3,4-Dimethoxyphenyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2460866.png)
![4-(1,3,3-Trimethyl-6-aza-bicyclo[3.2.1]octane-6-sulfonyl)-benzoic acid](/img/structure/B2460867.png)

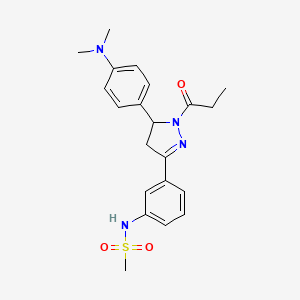
![3-(2-methoxyethyl)-2-propylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2460871.png)